

Technical Guide: Dutasteride-13C,15N,d3

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Compound of Interest

Compound Name: Dutasteride-13C,15N,d

Cat. No.: B15138416

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopically labeled compound **Dutasteride-13C,15N,d3**, including its identification, physicochemical properties, and applications in research. Given the specific nature of this multi-labeled variant, this guide also encompasses information on closely related and more commonly available isotopically labeled Dutasteride analogs.

Chemical Identification and CAS Number

A definitive Chemical Abstracts Service (CAS) number for the specific isotopic isomer **Dutasteride-13C,15N,d3** is not readily available in public databases. This suggests that this particular combination of isotopes may be a custom synthesis product or a less common research chemical.

However, a closely related compound, **Dutasteride-13C,15N,d**, is available from suppliers of research chemicals, though a specific CAS number for this variant is also not consistently provided.^[1] For research and regulatory purposes, it is crucial to obtain lot-specific documentation from the supplier, which should include detailed information on the isotopic enrichment and the position of the labels.

For reference, the CAS numbers for other commonly used isotopically labeled Dutasteride analogs are provided in the table below.

Compound	CAS Number
Dutasteride (unlabeled)	164656-23-9
Dutasteride-d3	1131341-46-2
Dutasteride-13C6	1217685-27-2[2][3]

Physicochemical and Pharmacokinetic Properties

Isotopically labeled Dutasteride, including **Dutasteride-13C,15N,d3**, is chemically identical to the parent compound, Dutasteride. The primary difference lies in the increased mass due to the incorporation of heavy isotopes, which allows for its use as an internal standard in quantitative analyses.[1] The physicochemical and pharmacokinetic properties of unlabeled Dutasteride are summarized in the tables below.

Table 1: Physicochemical Properties of Dutasteride

Property	Value	Reference
Molecular Formula	C27H30F6N2O2	[4]
Molecular Weight	528.53 g/mol	[4]
Appearance	White to pale yellow powder	
Melting Point	242-250 °C	
Solubility	Soluble in DMSO (>10 mM)	[4]
logP	5.09	[5]

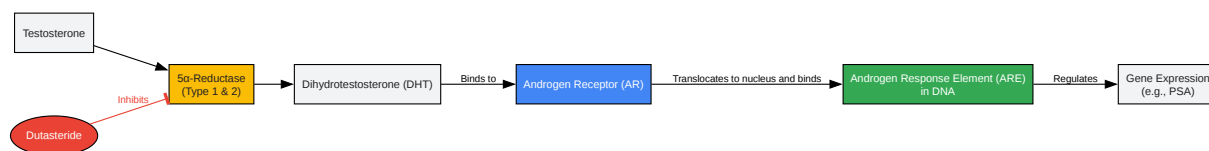
Table 2: Pharmacokinetic Properties of Dutasteride

Parameter	Value	Reference
Bioavailability	~60%	[5]
Tmax	1-4 hours	[5]
Volume of Distribution	300-500 L	[5][6]
Protein Binding	>99.5%	[6]
Terminal Half-life	~5 weeks	[5][6]
Metabolism	Extensively metabolized	[5]
Excretion	Primarily in feces	[5]

Mechanism of Action and Signaling Pathway

Dutasteride is a potent inhibitor of both type 1 and type 2 isoforms of 5 α -reductase.[7][8] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[7][9] By inhibiting both isoforms, Dutasteride significantly reduces circulating and intra-prostatic DHT levels, thereby mitigating the androgenic signaling that contributes to conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia.[7][9]

The signaling pathway of Dutasteride's action is depicted below.



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Mechanism of action of Dutasteride.

Experimental Protocols

Isotopically labeled Dutasteride, such as **Dutasteride-13C,15N,d3**, serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass.

Quantification of Dutasteride in Biological Matrices using LC-MS/MS

This protocol provides a general workflow for the quantification of Dutasteride in serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard.

Objective: To accurately quantify the concentration of Dutasteride in a biological sample.

Materials:

- Biological matrix (e.g., human serum, plasma)
- Dutasteride analytical standard
- **Dutasteride-13C,15N,d3** (or other isotopically labeled Dutasteride) as an internal standard (IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Protein precipitation solvent (e.g., ACN with 0.1% FA)
- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 reversed-phase HPLC column

Procedure:

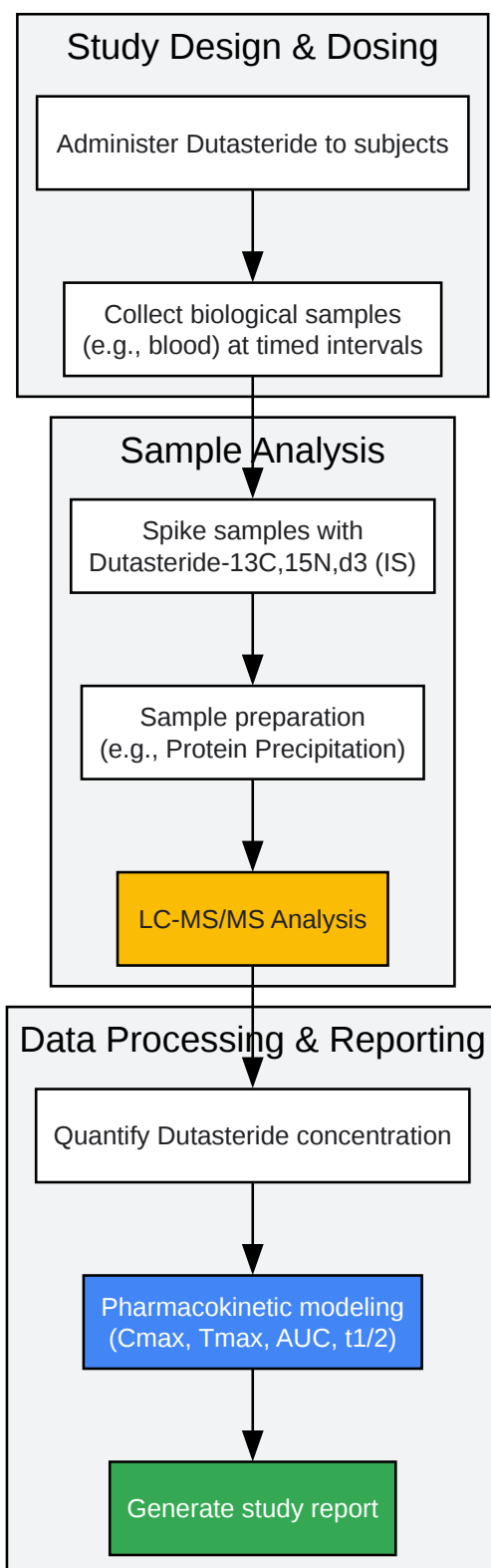
- Preparation of Standards and Quality Controls (QCs):
 - Prepare stock solutions of Dutasteride and the IS in a suitable organic solvent (e.g., MeOH).
 - Prepare a series of calibration standards by spiking known concentrations of Dutasteride into the biological matrix.
 - Prepare QC samples at low, medium, and high concentrations in the biological matrix.
- Sample Preparation (Protein Precipitation):
 - To a 100 μ L aliquot of each standard, QC, and unknown sample, add a fixed amount of the IS solution.
 - Add 300 μ L of cold protein precipitation solvent (e.g., ACN with 0.1% FA).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% FA.
 - Mobile Phase B: ACN with 0.1% FA.
 - Gradient: A suitable gradient to separate Dutasteride from matrix components (e.g., 5% B to 95% B over 5 minutes).
 - Flow Rate: 0.4 mL/min.

- Injection Volume: 5 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Monitor the precursor-to-product ion transitions for both Dutasteride and the IS. The specific m/z values will need to be optimized for the instrument used. For **Dutasteride-¹³C,¹⁵N,d₃**, the precursor ion will be shifted by the mass of the incorporated isotopes.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the IS.
 - Calculate the peak area ratio (analyte/IS).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of Dutasteride in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.^[10]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing isotopically labeled Dutasteride.



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Pharmacokinetic study workflow.

This guide provides a foundational understanding of **Dutasteride-13C,15N,d3** and its application in a research setting. For specific experimental use, researchers should always refer to the supplier's certificate of analysis and adhere to established laboratory safety protocols.

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